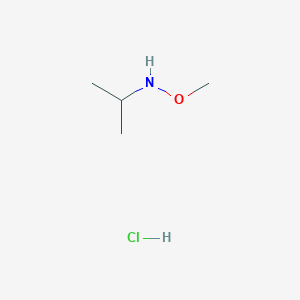

Methoxy(propan-2-yl)amine hydrochloride

Description

The exact mass of the compound Methoxy(propan-2-yl)amine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methoxy(propan-2-yl)amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methoxy(propan-2-yl)amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-methoxypropan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO.ClH/c1-4(2)5-6-3;/h4-5H,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNCJQXQCWNAEKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NOC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1421604-16-1 | |

| Record name | methoxy(propan-2-yl)amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Methoxy(propan-2-yl)amine Hydrochloride (CAS 1421604-16-1): A Technical Guide for Scientific Professionals

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxy(propan-2-yl)amine hydrochloride, with the Chemical Abstracts Service (CAS) number 1421604-16-1, is a secondary amine hydrochloride.[1][2] Its molecular structure, featuring a methoxy group and an isopropyl substituent attached to a nitrogen atom, presents a unique combination of steric and electronic properties. These characteristics make it a valuable building block in the fields of medicinal chemistry and organic synthesis, offering potential for the development of novel bioactive molecules.

Core Properties and Characteristics

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development.

| Property | Value |

| CAS Number | 1421604-16-1 |

| Molecular Formula | C4H12ClNO |

| Molecular Weight | 125.6 g/mol [2] |

| IUPAC Name | N-methoxypropan-2-amine hydrochloride |

| Synonyms | N-Isopropyl-O-methylhydroxylamine Hydrochloride |

Synthesis and Manufacturing

The synthesis of Methoxy(propan-2-yl)amine hydrochloride can be achieved through various established chemical pathways. A common and effective method is reductive amination.

Synthetic Pathway: Reductive Amination

This process generally involves two key steps: the formation of an imine followed by its reduction to the desired amine.

Caption: Reductive amination pathway for the synthesis of Methoxy(propan-2-yl)amine hydrochloride.

Step-by-Step Experimental Protocol

-

Imine Formation: Methoxyamine (or its hydrochloride salt) is reacted with acetone in a suitable solvent, such as methanol. This condensation reaction forms the N-(propan-2-yl)methoxylimine intermediate.

-

Reduction: The imine is then reduced to the secondary amine. A mild reducing agent like sodium cyanoborohydride (NaBH3CN) is often employed for this step as it selectively reduces the imine in the presence of the ketone.

-

Workup and Purification: Following the reduction, the reaction mixture is worked up to isolate the free base, Methoxy(propan-2-yl)amine. This typically involves quenching the reaction, adjusting the pH, and extracting the product into an organic solvent. The crude product can then be purified using techniques such as distillation or column chromatography.

-

Salt Formation: The purified free base is dissolved in a suitable solvent, and a solution of hydrochloric acid (e.g., HCl in diethyl ether) is added to precipitate the hydrochloride salt. The resulting solid is collected by filtration and dried.

Applications in Research and Drug Development

The structural motifs present in Methoxy(propan-2-yl)amine hydrochloride make it a compelling starting material for the synthesis of more complex molecules with potential therapeutic applications.

Role as a Pharmacophore Component

The methoxyamine group can participate in hydrogen bonding, a critical interaction in drug-receptor binding. The isopropyl group provides steric bulk, which can influence a molecule's binding affinity and selectivity for its biological target. These features make it a useful fragment for fragment-based drug discovery (FBDD) campaigns.

Potential Therapeutic Areas

While specific biological activities of compounds directly derived from Methoxy(propan-2-yl)amine hydrochloride are not extensively documented in publicly available literature, its structural class is relevant to several areas of drug discovery, including:

-

Oncology: As a building block for kinase inhibitors and other small molecules targeting cancer-related pathways.

-

Neuroscience: For the synthesis of ligands for G-protein coupled receptors (GPCRs) and ion channels involved in neurological disorders.

-

Infectious Diseases: As a scaffold for the development of novel antibacterial and antiviral agents.

Illustrative Experimental Workflow: Fragment-Based Screening

The incorporation of Methoxy(propan-2-yl)amine hydrochloride into a fragment library for a screening campaign would follow a structured workflow.

Caption: A typical workflow for a fragment-based drug discovery campaign.

Safety and Handling

As with all chemical reagents, proper safety protocols should be strictly followed when handling Methoxy(propan-2-yl)amine hydrochloride.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[3]

-

Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[4]

-

Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[3]

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

For comprehensive safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.[5][6][7]

Conclusion

Methoxy(propan-2-yl)amine hydrochloride is a valuable and versatile building block for chemical synthesis. Its unique structural features offer significant potential for the discovery and development of new chemical entities with therapeutic relevance. This guide has provided a technical overview of its properties, synthesis, potential applications, and safe handling practices to support the endeavors of researchers and scientists in the field.

References

- Fukuyama, T., Kan, T., & Kurosawa, W. (2002). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES: N-(4-METHOXYBENZYL)-3-PHENYLPROPYLAMINE. Organic Syntheses, 79, 186. doi: 10.15227/orgsyn.079.0186

-

PubChem. (n.d.). Methoxy(propan-2-YL)amine. Retrieved from [Link]

-

Regulations.gov. (2020, February 7). MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

-

Safety Data Sheet(SDS). (2023, November 2). Retrieved from [Link]

-

Chem On Singapore. (2015, July 26). Safety Data Sheet. Retrieved from [Link]

-

Haitack. (2020, August 30). MATERIAL SAFETY DATA SHEET (MSDS). Retrieved from [Link]

Sources

- 1. 1421604-16-1|Methoxy(propan-2-yl)amine hydrochloride|BLD Pharm [bldpharm.com]

- 2. methoxy(propan-2-yl)amine hydrochloride CAS#: 1421604-16-1 [m.chemicalbook.com]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. Documents [merckmillipore.com]

- 5. product.lottechem.com [product.lottechem.com]

- 6. chem-on.com.sg [chem-on.com.sg]

- 7. jhvest.com [jhvest.com]

N-Isopropyl-O-methylhydroxylamine hydrochloride structure and properties

This guide details the technical specifications, synthesis, and applications of N-Isopropyl-O-methylhydroxylamine Hydrochloride , a specialized reagent used in advanced organic synthesis and medicinal chemistry.[1][2]

Structure, Synthesis, and Application in Sterically Controlled Amidation

Executive Summary

N-Isopropyl-O-methylhydroxylamine Hydrochloride (CAS: 1421604-16-1 ) is a secondary amine salt and a structural analog of the classic "Weinreb amine" (N,O-dimethylhydroxylamine).[1][2] By replacing the N-methyl group with a bulkier N-isopropyl group, this reagent offers unique steric properties that modulate reactivity during amide coupling and subsequent nucleophilic additions.[1][2] It is primarily employed as a building block for N-methoxy-N-isopropyl amides , which serve as stable intermediates for ketone synthesis and as pharmacophores in drug discovery (e.g., inhibitors targeting specific enzymatic pockets where methyl groups are insufficient for conformational locking).[1][2]

Chemical Identity & Properties

Structural Specifications

The compound consists of a hydroxylamine core where the oxygen is methylated (preventing O-acylation) and the nitrogen is substituted with an isopropyl group (providing steric bulk).[2]

| Property | Data |

| Chemical Name | N-Isopropyl-O-methylhydroxylamine hydrochloride |

| CAS Number | 1421604-16-1 (HCl salt) |

| Molecular Formula | C₄H₁₁NO[1][2] · HCl |

| Molecular Weight | 125.60 g/mol (Salt); 89.14 g/mol (Free Base) |

| Appearance | White to off-white crystalline solid |

| Solubility | Highly soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents (hexane).[2] |

| pKa | ~4.5–5.0 (Estimated for conjugate acid) |

| SMILES | COKC(C)C (Free base) | CO[NH2+]C(C)C.[Cl-] (HCl salt) |

Structural Visualization

The diagram below illustrates the steric environment of the nitrogen atom, highlighting the difference between the standard Weinreb amine and this N-isopropyl analog.

Caption: Structural connectivity showing the bulky isopropyl group (Green) which provides steric shielding to the nitrogen center.[1][2]

Synthesis Protocols

The synthesis of N-Isopropyl-O-methylhydroxylamine generally proceeds via reductive amination or direct alkylation of hydroxylamine derivatives.[1][2] The reductive amination route is preferred for industrial scalability due to the availability of acetone and methoxyamine.

Method A: Reductive Amination (Preferred)

This method utilizes acetone and O-methylhydroxylamine (methoxyamine) to form an oxime ether intermediate, which is subsequently reduced.[2]

Reaction Scheme:

-

Condensation: Acetone + Methoxyamine HCl → Acetone O-methyloxime[1][2]

-

Reduction: Acetone O-methyloxime + Reducing Agent (e.g., Borane-Pyridine or NaCNBH₃) → Product[1][2]

Step-by-Step Protocol:

-

Reagents:

-

Procedure:

-

Dissolve Methoxyamine HCl in Methanol/Acetone (1:1 v/v).[2]

-

Adjust pH to ~4–5 with acetic acid/sodium acetate buffer.[2]

-

Stir at Room Temperature (RT) for 2 hours to ensure complete formation of the oxime ether (monitor by TLC).

-

Cool to 0°C. Slowly add NaCNBH₃ in portions (Caution: Exothermic, gas evolution).

-

Allow to warm to RT and stir for 12–16 hours.

-

Quench: Add concentrated HCl dropwise to pH < 2 (destroys excess hydride).

-

Workup: Basify with NaOH to pH > 12. Extract with Dichloromethane (DCM) x3.[2]

-

Salt Formation: Dry organic layer (Na₂SO₄), filter, and treat with 4M HCl in Dioxane. Evaporate to yield the white solid hydrochloride salt.[2]

-

Method B: Alkylation of N-Hydroxyurethane

Cited in literature for specialized applications, this method involves alkylating a protected hydroxylamine derivative.[2]

-

Reference: N-Hydroxyurethane is alkylated with isopropyl bromide, followed by O-methylation and hydrolysis.[1][2] This route is more complex but useful if specific isotopic labeling is required.[2]

Applications in Drug Development & Synthesis[3][4]

The "Bulky" Weinreb Amide

The primary utility of this compound is to form N-methoxy-N-isopropyl amides .[1][2] While standard Weinreb amides (N-methoxy-N-methyl) are the gold standard for converting carboxylic acids to ketones, they sometimes suffer from:

-

Over-addition: With highly reactive nucleophiles (e.g., small organolithiums), the chelated intermediate can break down prematurely.

-

Instability: Certain Weinreb amides are unstable under harsh basic conditions.[2]

The Isopropyl Advantage: The N-isopropyl group introduces significant steric hindrance around the carbonyl center.[1][2] This:

-

Increases Stability: The bulky group protects the amide bond from non-specific nucleophilic attack.

-

Modulates Selectivity: It forces the formation of a tighter, more rigid chelated transition state with metal ions (Mg²⁺, Li⁺), ensuring clean conversion to the ketone upon workup without over-addition to the tertiary alcohol.

Biological Activity & Pharmacophore

In medicinal chemistry, the N-alkoxy-N-alkyl moiety is a bioisostere for amides or ethers.[1][2]

-

Metabolic Stability: The N-isopropyl group is less prone to oxidative N-dealkylation by Cytochrome P450 enzymes compared to the N-methyl group.[1][2]

-

Herbicide Precursors: Analogs of this structure are found in specific urea-based herbicides where the N-methoxy group is critical for inhibiting photosynthesis (Photosystem II inhibitors).[1][2]

Experimental Workflow: Amide Coupling

Standard protocol for converting a Carboxylic Acid to an N-Methoxy-N-isopropyl Amide.[1][2]

Caption: General workflow for peptide coupling using N-Isopropyl-O-methylhydroxylamine HCl.

Protocol Steps:

-

Activation: Dissolve carboxylic acid (1.0 mmol) in DMF. Add HATU (1.1 mmol) and DIPEA (3.0 mmol).[2] Stir for 15 minutes.

-

Coupling: Add N-Isopropyl-O-methylhydroxylamine Hydrochloride (1.2 mmol). The extra equivalent of base (DIPEA) is crucial to neutralize the HCl salt.

-

Monitoring: Stir at room temperature. Reaction is typically complete within 4–6 hours.[2]

-

Isolation: Dilute with Ethyl Acetate. Wash successively with 1N HCl, sat. NaHCO₃, and Brine. Dry over MgSO₄ and concentrate.

Safety & Handling

-

Hazards: Irritant to eyes, respiratory system, and skin.[3] Hygroscopic (absorbs moisture).[2]

-

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The free base is volatile; the HCl salt is stable but should be kept dry.

-

Incompatibility: Strong oxidizing agents, acid chlorides (unless intended reaction), and acid anhydrides.

References

-

Accelachem. (2024).[2] Product Data: N-Isopropyl-O-methylhydroxylamine Hydrochloride (CAS 1421604-16-1).[1][2] Retrieved from [1][2]

-

Sigma-Aldrich. (2024).[2] N-Hydroxyurethane and its application in the synthesis of N-alkoxy amines. Retrieved from [1][2]

-

PubChem. (2024).[2][3][4] Compound Summary: Methoxyisopropylamine (Free Base Analog).[2] National Library of Medicine.[2] Retrieved from [1][2]

-

BenchChem. (2025).[2] Technical Guide to O-Alkylhydroxylamines. Retrieved from [1][2]

Sources

- 1. 893725-83-2,2-{[4-(4-ethoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. N-Methylisopropylamine | C4H11N | CID 78485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methoxyisopropylamine | C4H11NO | CID 123458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methoxyisopropylamine | C4H11NO | CID 123458 - PubChem [pubchem.ncbi.nlm.nih.gov]

Difference between N-methoxyisopropylamine and 1-methoxy-2-propylamine

The following technical guide details the structural, physicochemical, and functional distinctions between N-methoxyisopropylamine and 1-methoxy-2-propylamine .

Structural Isomerism, Synthetic Divergence, and Application Profiles

Executive Summary

In drug development and advanced organic synthesis, the distinction between N-methoxyisopropylamine (N-MIPA) and 1-methoxy-2-propylamine (MOPA) is a critical checkpoint. While they share the molecular formula C

-

1-Methoxy-2-propylamine (MOPA) is a primary ether-amine . It acts as a strong base and a classic nucleophile, widely used as a solvent, chelating agent, and intermediate in industrial amination.

-

N-Methoxyisopropylamine (N-MIPA) is an

-alkoxyamine (a hydroxylamine derivative). It exhibits the "alpha-effect," possesses significantly lower basicity, and serves as a specialized precursor for Weinreb amides and nitroxide-mediated polymerization (NMP) controllers.

Confusing these two isomers can lead to failed coupling reactions, incorrect salt formation, and safety hazards due to differing thermal stabilities.

Chemical Identity & Structural Analysis[1][2]

The core difference lies in the position of the oxygen atom relative to the nitrogen center.

| Feature | 1-Methoxy-2-propylamine (MOPA) | N-Methoxyisopropylamine (N-MIPA) |

| IUPAC Name | 1-Methoxypropan-2-amine | |

| CAS Number | 37143-54-7 | 32118-22-2 |

| Classification | Primary Amine (Ether-amine) | |

| Functional Group | ||

| Hybridization (N) | ||

| Chirality | Yes (C2 is a stereocenter) | No (unless N-inversion is frozen, which is rare) |

Structural Visualization

The following diagram contrasts the connectivity of the two isomers.

Figure 1: Connectivity comparison. MOPA separates the oxygen and nitrogen with carbon; N-MIPA features a direct N-O bond.

Physicochemical Properties[3][4][5][6]

The proximity of the electronegative oxygen to the nitrogen in N-MIPA drastically alters its electronic properties compared to MOPA.

Basicity (The pKa Gap)

This is the most operationally significant difference.

-

MOPA (pKa ~10.6) : Behaves like a typical aliphatic primary amine (e.g., isopropylamine). It is fully protonated at physiological pH and forms stable salts with weak acids.

-

N-MIPA (pKa ~4.6) : The electron-withdrawing inductive effect (-I) of the oxygen atom reduces the electron density on the nitrogen lone pair, lowering its basicity by ~6 orders of magnitude. It does not protonate at neutral pH and requires strong acids to form salts.

Nucleophilicity & The Alpha Effect

-

MOPA : Nucleophilicity correlates with its basicity. It reacts via steric control.

-

N-MIPA : Exhibits the Alpha Effect . Despite low basicity, the adjacent lone pairs on oxygen repel the lone pair on nitrogen, raising the HOMO energy and making it a "super-nucleophile" towards certain electrophiles (like carbonyls), yet sluggish towards others (like alkyl halides) due to steric bulk.

| Property | MOPA | N-MIPA |

| Boiling Point | 92–94 °C | ~60–75 °C (Est. based on H-bonding reduction) |

| Density | 0.845 g/mL | ~0.86 g/mL |

| Water Solubility | Miscible (H-bond donor/acceptor) | Low to Moderate (Reduced polarity) |

| Odor | Ammoniacal, Fishy | Pungent, distinct from simple amines |

Synthesis & Manufacturing

The synthetic routes for these isomers are mutually exclusive, preventing cross-contamination in controlled manufacturing environments.

MOPA Synthesis (Industrial Scale)

MOPA is typically produced via the reductive amination of 1-methoxy-2-propanol or the reaction of propylene oxide with methanol followed by amination.

N-MIPA Synthesis (Specialty Scale)

N-MIPA is synthesized via reductive alkylation of alkoxyamines. A common route involves the condensation of acetone with methoxyamine hydrochloride, followed by reduction of the intermediate oxime ether.

Figure 2: Synthetic pathways. MOPA is derived from alcohol amination; N-MIPA requires oxime ether reduction.

Reactivity & Applications

1-Methoxy-2-propylamine (MOPA)

-

Role : Solvent / Base / Ligand .

-

Key Reaction : Forms stable secondary amides with acid chlorides.

-

Application :

-

CO2 Capture : Used in amine blends for gas treating due to steric hindrance reducing carbamate stability (allowing easier regeneration).

-

Agrochemicals : Precursor for amide-based herbicides (e.g., Metolachlor analogs).

-

Electronic Materials : Solvent for photoresists due to ether-amine bifunctionality.

-

N-Methoxyisopropylamine (N-MIPA)

-

Role : Synthetic Intermediate / Radical Precursor .

-

Key Reaction : Forms Weinreb Amide Analogs .

-

Reaction with acid chlorides yields

-methoxy-N-isopropyl amides. -

Unlike standard amides, these species prevent over-addition of Grignard reagents, allowing the clean synthesis of isopropyl ketones .

-

-

Polymerization : The N-O bond is labile at high temperatures (homolysis). N-MIPA derivatives are used as regulators in Nitroxide Mediated Polymerization (NMP) to control polymer molecular weight distributions.

Reactivity Comparison Diagram

Figure 3: Divergent reactivity with acid chlorides and Grignard reagents. N-MIPA allows selective ketone synthesis.

Safety & Toxicology

-

MOPA :

-

Hazards : Corrosive (Skin/Eye), Flammable (Flash point ~9°C).

-

Toxicity : Moderate acute toxicity; distinct ammonia-like warning property.

-

-

N-MIPA :

-

Hazards : Flammable.[1][2][3] Potential for thermal instability ; N-O bonds can cleave homolytically at elevated temperatures (>100°C), potentially generating radicals.

-

Toxicity : Less data available. Alkoxyamines can cause methemoglobinemia (interference with oxygen transport in blood) similar to other hydroxylamine derivatives.

-

Storage : Must be stored away from strong acids (hydrolysis risk) and reducing agents (cleavage of N-O bond).

-

References

-

National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 123458, Methoxyisopropylamine. Retrieved from [Link]

- Verification of CAS 37143-54-7 identity and properties.

-

National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 12651820, Methoxy(propan-2-yl)amine. Retrieved from [Link]

- Verification of CAS 32118-22-2 (N-alkoxy isomer) existence and structure.

- Source for physical properties (BP, Density) of MOPA.

- Reference for synthetic pathways and chiral applic

-

Chimia (2010) . N-Alkoxyamines: Synthesis, Properties, and Applications. Retrieved from [Link]

- Authoritative review on N-alkoxyamine stability, bond dissociation energies, and NMP applic

Sources

N-methoxy-N-isopropylamine HCl chemical safety data sheet (SDS)

This technical guide details the chemical safety, handling, and synthetic applications of N-methoxy-N-isopropylamine hydrochloride (CAS: 1421604-16-1), a specialized reagent for Weinreb amide synthesis.

Advanced Reagent for Sterically Controlled Weinreb Synthesis

Executive Summary

N-methoxy-N-isopropylamine hydrochloride (also known as N-Isopropyl-O-methylhydroxylamine hydrochloride) is a specialized derivative of the standard Weinreb amine (N,O-dimethylhydroxylamine). By replacing the N-methyl group with a sterically demanding isopropyl group , this reagent offers enhanced control in the synthesis of N-methoxy-N-isopropyl amides .

These "bulky Weinreb amides" are critical in complex total synthesis where standard reagents fail to prevent over-addition or where high stereoselectivity is required during subsequent nucleophilic attacks (e.g., Grignard or organolithium addition). This guide synthesizes safety protocols with the mechanistic rationale for its application.

Chemical Identity & Physical Properties[1][2][3][4][5][6]

| Property | Data |

| Chemical Name | N-Methoxy-N-isopropylamine hydrochloride |

| Synonyms | N-Isopropyl-O-methylhydroxylamine HCl; Methoxy(propan-2-yl)amine hydrochloride |

| CAS Number | 1421604-16-1 |

| Molecular Formula | C₄H₁₁NO[1][2][3][4][5] · HCl |

| Molecular Weight | 125.59 g/mol |

| Structure | (CH₃)₂CH–NH–OCH₃ · HCl |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in water, methanol, ethanol; sparingly soluble in non-polar solvents.[2] |

| Hygroscopicity | High (Handle under inert atmosphere recommended) |

| Melting Point | Not experimentally standardized in public literature. (Analogous range: 100–150 °C based on N,O-dimethyl analog). |

Hazard Identification & Risk Assessment (GHS)

Note: While specific toxicological data for this CAS is limited, the following classification is derived via Read-Across Methodology from N,O-dimethylhydroxylamine HCl and Isopropylamine.

Signal Word: WARNING

| Hazard Class | H-Code | Hazard Statement | Physiological Basis |

| Skin Irritation | H315 | Causes skin irritation.[6] | Hydrolysis releases HCl and the free amine, disrupting lipid barriers. |

| Eye Irritation | H319 | Causes serious eye irritation.[7][6] | Acidic salt nature causes immediate protein denaturation in corneal tissue. |

| STOT - SE | H335 | May cause respiratory irritation. | Inhalation of dust/fines irritates mucous membranes. |

Precautionary Statements (P-Codes)

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves (Nitrile/Neoprene) and eye protection (Chemical Goggles).

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[6] Remove contact lenses if present and easy to do.[6] Continue rinsing.[7][6]

Technical Application: The "Bulky" Weinreb Amide

The primary utility of this reagent is the formation of N-methoxy-N-isopropyl amides .

Why Isopropyl? (The Steric Argument)

Standard Weinreb amides (N-methoxy-N-methyl) form a stable 5-membered chelate with metals (Mg, Li), preventing the collapse of the tetrahedral intermediate and stopping the reaction at the ketone stage. However, in highly reactive substrates or chiral environments, the N-methyl group may be too small to induce necessary stereochemical bias.

The Isopropyl Advantage:

-

Enhanced Stability: The isopropyl group increases the kinetic barrier to N-O bond cleavage during workup or side reactions.

-

Stereocontrol: In chiral auxiliary applications, the bulkier isopropyl group can direct incoming nucleophiles to a specific face of the carbonyl more effectively than a methyl group.

Mechanism of Action

The following diagram illustrates the synthesis of the amide and the subsequent stable chelation complex formed during Grignard addition.

Figure 1: Synthetic workflow converting a carboxylic acid to a ketone via the N-methoxy-N-isopropyl intermediate. The "Stable Mg-Chelate" is the critical species protected by the isopropyl bulk.

Experimental Protocol: Synthesis of N-Methoxy-N-Isopropyl Benzamide

A self-validating protocol for converting Benzoic Acid to its bulky Weinreb analog.

Materials

-

Benzoic Acid (1.0 equiv)

-

N-Methoxy-N-isopropylamine HCl (1.2 equiv)

-

EDC·HCl (1.5 equiv)

-

HOBt (1.5 equiv)

-

Diisopropylethylamine (DIPEA) (3.0 equiv)

-

Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology

-

Activation: In a flame-dried flask under Nitrogen, dissolve Benzoic Acid (10 mmol) in DCM (50 mL). Add EDC·HCl and HOBt.[2] Stir at 0°C for 15 minutes to generate the active ester in situ.

-

Amine Addition: Add N-Methoxy-N-isopropylamine HCl (12 mmol) in one portion.

-

Base Addition: Dropwise add DIPEA (30 mmol). Observation: The solution should clear as the amine salt dissolves and neutralizes.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours.

-

Validation: Monitor by TLC (Hexane/EtOAc 3:1). The disappearance of the acid spot and appearance of a less polar amide spot confirms progress.

-

-

Workup:

-

Wash with 1M HCl (removes unreacted amine and EDC byproducts).

-

Wash with Sat. NaHCO₃ (removes unreacted acid).

-

Wash with Brine, dry over MgSO₄, and concentrate.

-

-

Purification: Flash chromatography (typically 10-30% EtOAc in Hexanes).

Safe Handling & Storage (The "Self-Validating" Workflow)

To maintain the integrity of this hygroscopic salt, follow this storage logic:

| Condition | Requirement | Reasoning (Causality) |

| Atmosphere | Inert (Argon/Nitrogen) | Prevents hydrolysis of the HCl salt by ambient moisture, which leads to clumping and stoichiometry errors. |

| Temperature | 2–8 °C (Refrigerate) | Slows thermal degradation. While stable at RT, cold storage extends shelf life indefinitely. |

| Container | Tightly sealed, desiccated | The compound is hygroscopic. If the solid appears "wet" or sticky, it has absorbed water, invalidating the molecular weight calculation. |

Emergency Response

-

Spill: Sweep up dry to avoid generating HCl gas. Neutralize residue with weak base (Sodium Carbonate).

-

Fire: Use CO₂, dry chemical, or foam. Do not use water jet (may scatter the acidic material). Thermal decomposition produces NOₓ and HCl gas.

References

-

Accela ChemBio. (2025). Product Catalog: N-Isopropyl-O-methylhydroxylamine Hydrochloride (CAS 1421604-16-1).[2][3][4][5] Retrieved from [3]

- Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818.

-

ChemicalBook. (2025). Methoxy(propan-2-yl)amine hydrochloride Properties and Suppliers. Retrieved from

-

BenchChem. (2025). Synthesis of Weinreb Amides: Protocols and Applications. Retrieved from

-

PubChem. (2025).[8] Compound Summary: N,N-Diisopropyl-4-methoxybenzamide (Analogous Structure).[8] Retrieved from

Sources

- 1. Methyl anti-11-Formyl-helifolen-15-oate - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. 893725-83-2,2-{[4-(4-ethoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. 893725-83-2,2-{[4-(4-ethoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. 140662-66-4,N-[4-(benzyloxy)phenyl]-3-chloropropanamide-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 5. 140662-66-4,N-[4-(benzyloxy)phenyl]-3-chloropropanamide-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. N,N-Diisopropyl-4-methoxybenzamide | C14H21NO2 | CID 346034 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Monograph: Methoxy(propan-2-yl)amine Hydrochloride

Precision Stoichiometry in Weinreb Amide Analogues

Executive Summary

Methoxy(propan-2-yl)amine hydrochloride (CAS 1421604-16-1) is the sterically hindered homolog of the standard Weinreb amine (N,O-dimethylhydroxylamine). While the standard Weinreb amine is ubiquitous in converting carboxylic acids to ketones, the N-isopropyl variant (Methoxy(propan-2-yl)amine) offers unique steric tuning. This guide addresses the critical need for stoichiometric precision when using this reagent, as its hygroscopic nature and salt stoichiometry directly impact the molecular weight used in calculations.

Core Technical Value:

-

Exact Molecular Weight: 125.60 g/mol (Average).

-

Synthetic Role: Prevention of over-addition in Grignard reactions via stable chelated intermediates.

-

differentiation: distinct from its isomer, O-isopropylhydroxylamine (CAS 4490-81-7).

Physicochemical Characterization

Molecular Weight & Formula Analysis

For high-precision synthesis, relying on the generic "label" weight is insufficient. The molecular weight must be calculated based on the specific isotopic abundance relevant to the synthesis scale.

| Property | Value | Technical Note |

| IUPAC Name | Also known as | |

| CAS Number | 1421604-16-1 | Critical: Do not confuse with O-isopropyl isomer (CAS 4490-81-7). |

| Chemical Formula | Formulated as | |

| Molecular Weight (Avg) | 125.60 g/mol | Used for standard molarity calculations. |

| Monoisotopic Mass | 125.0607 g/mol | Required for High-Res Mass Spectrometry (HRMS) confirmation. |

| Free Base MW | 89.14 g/mol | The active nucleophilic species after deprotonation. |

| Appearance | White Crystalline Solid | Hygroscopic; store under desiccant. |

| Solubility | Water, Methanol, DMSO | Poor solubility in non-polar ethers (Et2O) without base liberation. |

Structural Logic

The molecule consists of a secondary amine core where the nitrogen is bonded to an isopropyl group and a methoxy group.[2]

-

Isopropyl Group (

): Provides steric bulk, reducing the rate of nucleophilic attack compared to the methyl analog. This is advantageous when kinetic selectivity is required. -

Methoxy Group (

): Essential for the "Weinreb Chelation Model," stabilizing the tetrahedral intermediate via magnesium coordination.

Synthetic Utility: The Steric Weinreb Analogue

The primary application of Methoxy(propan-2-yl)amine is the formation of sterically tuned Weinreb amides. The isopropyl group alters the transition state energy during the subsequent nucleophilic addition (e.g., with Grignard reagents or Hydrides).

Reaction Mechanism & Workflow

The following diagram illustrates the pathway from the hydrochloride salt to the stable ketone precursor.

Figure 1: Synthetic workflow converting the hydrochloride salt into a ketone via the sterically hindered Weinreb amide intermediate.

Analytical Verification Protocols

Trusting the label on a hygroscopic salt is a risk in precision chemistry. The following protocols ensure the "Effective Molecular Weight" matches the theoretical value.

Protocol: Gravimetric Determination of Chloride Content

This protocol validates that the salt is a mono-hydrochloride and determines the purity (and thus the effective MW) of the bulk material.

Objective: Verify the stoichiometry of

-

Preparation: Dissolve

(approx. 1.0 mmol) of the sample in -

Precipitation: Slowly add

solution in excess ( -

Digestion: Heat the solution to

for 30 minutes to coagulate the colloid. -

Filtration: Filter through a pre-weighed sintered glass crucible (Grade 4).

-

Drying: Wash the precipitate with cold dilute

, then dry at -

Calculation:

[1]-

Target Mass (AgCl):

for a pure 1.0 mmol sample.

-

NMR Verification (Isomer Distinction)

To distinguish from the O-isopropyl isomer (CAS 4490-81-7), perform

| Feature | Methoxy(propan-2-yl)amine (Target) | O-Isopropylhydroxylamine (Isomer) |

| N-H Proton | Broad singlet (exchangeable) | Broad singlet ( |

| Methoxy (-OCH3) | Sharp singlet ~3.6-3.8 ppm | Absent |

| Isopropyl CH | Septet ~3.0-3.5 ppm | Septet ~4.0-4.2 ppm (Deshielded by Oxygen) |

Handling & Stability

-

Hygroscopicity: The hydrochloride salt attracts atmospheric moisture. If the material appears clumpy, the "Effective MW" is

.-

Correction: Dry in a vacuum desiccator over

for 24 hours before critical weighing.

-

-

Thermal Stability: Stable up to melting point (approx. 80-100°C, varies by purity). Avoid heating above

to prevent decomposition of the N-O bond. -

Storage: Store at 2-8°C under inert gas (Argon/Nitrogen).

References

- Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818.

-

PubChem. (2023). Compound Summary: Methoxy(propan-2-yl)amine.[3] National Library of Medicine. Retrieved October 26, 2023, from [Link]

Sources

Methodological & Application

Reaction conditions for N-Isopropyl-O-methylhydroxylamine with acid chlorides

Abstract & Core Utility

This application note details the optimized reaction conditions for coupling N-Isopropyl-O-methylhydroxylamine (hydrochloride salt) with acid chlorides to generate N-isopropyl-substituted Weinreb amides. While the classic Weinreb amide utilizes an N-methyl group, the N-isopropyl variant offers superior steric shielding. This increased steric bulk stabilizes the chelated tetrahedral intermediate formed during subsequent nucleophilic additions (e.g., Grignard or organolithium reactions), significantly reducing the risk of over-addition and enhancing the yield of the desired ketone product.

Reaction Mechanism & Chemical Logic

The synthesis follows a nucleophilic acyl substitution pathway (Schotten-Baumann conditions). The reaction requires a base to neutralize the hydrochloride salt of the amine and scavenge the HCl generated during the acylation.

Key Mechanistic Steps:

-

Free-Basing: The amine salt is deprotonated by the base (e.g., Pyridine or Triethylamine) to generate the nucleophilic free amine.

-

Nucleophilic Attack: The secondary amine attacks the electrophilic carbonyl carbon of the acid chloride.

-

Elimination: The tetrahedral intermediate collapses, expelling the chloride ion to form the stable amide bond.

Figure 1: Reaction Mechanism Pathway

Caption: Mechanistic flow for the acylation of N-Isopropyl-O-methylhydroxylamine.

Critical Reaction Parameters

The following parameters are decisive for yield and purity. The steric bulk of the isopropyl group makes the nucleophile slightly less reactive than the N-methyl analog, requiring strict adherence to stoichiometry and temperature.

Table 1: Parameter Optimization Matrix

| Parameter | Recommended Condition | Rationale |

| Stoichiometry | 1.1 - 1.2 equiv. Amine2.2 - 2.5 equiv. Base | The amine is typically supplied as an HCl salt. 1.0 eq of base neutralizes the salt; the second 1.0 eq scavenges the HCl from the reaction. Excess amine ensures complete consumption of the acid chloride. |

| Solvent | Dichloromethane (DCM) | DCM provides excellent solubility for both the acid chloride and the resulting amide. It allows for easy aqueous workup. Alternative: THF (if acid chloride is solid/insoluble in DCM). |

| Base Selection | Pyridine (Preferred) | Pyridine acts as both a base and a nucleophilic catalyst (via N-acylpyridinium intermediate). It prevents racemization in chiral substrates.[1] Alt: TEA or DIPEA (cheaper, but salts may precipitate and hinder stirring). |

| Temperature | 0°C | Initial addition must be at 0°C to control the exothermic neutralization and acylation. Warming to Room Temperature (RT) ensures reaction completion, overcoming the steric hindrance of the isopropyl group. |

| Concentration | 0.2 M - 0.5 M | Sufficiently dilute to manage heat evolution but concentrated enough to drive kinetics. |

Detailed Experimental Protocol

Objective: Synthesis of N-methoxy-N-isopropyl-benzamide (Model Substrate). Scale: 10 mmol (adaptable).

Materials:

-

Acid Chloride (1.0 equiv, 10 mmol)

-

N-Isopropyl-O-methylhydroxylamine Hydrochloride (1.2 equiv, 12 mmol) [CAS: 50632-53-6 (salt) or similar]

-

Pyridine (2.5 equiv, 25 mmol) OR Triethylamine (2.5 equiv)

-

Dichloromethane (DCM), Anhydrous (50 mL)

-

HCl (1M aq), NaHCO₃ (sat. aq), Brine.

Step-by-Step Procedure:

-

Reactor Setup:

-

Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

-

Flush with Nitrogen or Argon.

-

Add 12 mmol of N-Isopropyl-O-methylhydroxylamine hydrochloride.

-

-

Solvation & Free-Basing:

-

Add 40 mL of anhydrous DCM. The salt may not fully dissolve.

-

Cool the suspension to 0°C using an ice/water bath.

-

Add 25 mmol of Pyridine (or TEA) dropwise over 5 minutes.

-

Observation: The mixture typically becomes homogeneous (with Pyridine) or a fine white precipitate forms (with TEA). Stir for 15 minutes at 0°C.

-

-

Acylation:

-

Dissolve 10 mmol of the Acid Chloride in 10 mL of DCM.

-

Add the Acid Chloride solution dropwise to the amine/base mixture at 0°C over 15–20 minutes.

-

Critical Control: Do not allow the internal temperature to exceed 5°C.

-

-

Reaction Progression:

-

Remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C) .

-

Stir for 2–4 hours .

-

QC Check: Monitor by TLC (or LC-MS). The acid chloride (reactive) should disappear. The product is typically less polar than the free amine but more polar than the acid chloride.

-

-

Workup (Extraction):

-

Quench the reaction by pouring the mixture into 50 mL of 1M HCl (cold). Note: This removes excess Pyridine/Amine.

-

Extract the aqueous layer once with 20 mL DCM.

-

Combine organic layers and wash sequentially with:

-

Sat. NaHCO₃ (50 mL) – Removes residual acid.

-

Brine (50 mL) – Dries the organic phase.

-

-

Dry over anhydrous MgSO₄ or Na₂SO₄ .

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate in vacuo (Rotary Evaporator).

-

Result: Most Weinreb amides are stable oils or solids. If necessary, purify via flash column chromatography (Hexanes/Ethyl Acetate gradient).

-

Figure 2: Workflow Diagram

Caption: Operational workflow for the synthesis of N-isopropyl Weinreb amides.

Troubleshooting & Quality Control

-

Low Yield:

-

Cause: Moisture in the solvent reacting with the acid chloride.

-

Fix: Ensure DCM is anhydrous.

-

Cause: Incomplete free-basing of the amine salt.

-

Fix: Ensure the base is added before the acid chloride and stirred for 15 mins.

-

-

Product Identification (NMR Signature):

-

¹H NMR: Look for the characteristic N-OMe singlet (typically

3.5–3.8 ppm). -

Isopropyl Group: Look for a septet (

4.0–5.0 ppm, 1H) and a doublet (

-

-

Safety Note:

-

Hydroxylamine derivatives are potential skin sensitizers.

-

Acid chlorides are corrosive and lachrymators. Handle all reagents in a fume hood.

-

References

-

Nahm, S.; Weinreb, S. M. "N-Methoxy-N-methylamides as effective acylating agents."[4][5] Tetrahedron Letters, 1981 , 22(39), 3815–3818.[5] [5]

-

Mentzel, M.; Hoffmann, H. M. R. "N-Methoxy-N-methylamides (Weinreb Amides) in Modern Organic Synthesis." Journal for Praktische Chemie, 1997 , 339(6), 517–524.

-

Labeeuw, O.; Phansavath, P.; Genêt, J. P. "Weinreb Amides: A Convenient Synthesis." Tetrahedron Letters, 2003 , 44(34), 6383–6386.

-

Comparison of Bases in Weinreb Synthesis: Organic Chemistry Portal, "Weinreb Ketone Synthesis."

Sources

Preparation of N-methoxy-N-isopropyl amides from esters

Application Note: High-Fidelity Preparation of N-Methoxy-N-Isopropyl Amides from Esters via Isopropylmagnesium Chloride Mediation

Executive Summary & Strategic Rationale

The conversion of esters to N-methoxy-N-alkyl amides (Weinreb amides) is a cornerstone transformation in medicinal chemistry, serving as a reliable gateway to ketones and aldehydes. While the standard N-methoxy-N-methyl amide is ubiquitous, the N-methoxy-N-isopropyl amide variant offers distinct advantages in specific steric environments, providing enhanced stability against hydrolysis and improved selectivity in subsequent nucleophilic additions.

Classically, Weinreb amides were prepared using trimethylaluminum (

This application note details the optimized protocol for synthesizing N-methoxy-N-isopropyl amides from esters using the

Key Mechanistic Advantages[1]

-

Non-Nucleophilic Activation:

acts primarily as a base to deprotonate the amine salt, generating a magnesium amide in situ. This species is sufficiently nucleophilic to attack the ester but, due to the steric bulk of the isopropyl group, the -

Stable Tetrahedral Intermediate: The reaction proceeds through a stable 5-membered chelated intermediate, preventing over-addition/collapse until the acidic quench.

Reaction Mechanism & Workflow

The reaction follows a "deprotonation-addition-elimination" pathway. The order of addition is critical to manage the exotherm and ensure the active magnesium amide is formed before significant ester interaction occurs.

Figure 1: Mechanistic workflow for the iPrMgCl-mediated Weinreb amide synthesis.

Detailed Experimental Protocol

Target Molecule: N-methoxy-N-isopropyl amide derivative. Reagents:

-

Substrate: Ester (1.0 equiv)

-

Reagent: N-methoxy-N-isopropylamine hydrochloride (1.5 equiv) [CAS: 79364-53-7]

-

Activator: Isopropylmagnesium chloride (

), 2.0 M solution in THF (3.0 – 3.5 equiv) -

Solvent: Anhydrous Tetrahydrofuran (THF) [0.2 – 0.5 M concentration relative to ester]

Step-by-Step Methodology

1. Reactor Setup & Charging (T = 0 min)

-

Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

-

Charge the flask with the Ester (1.0 equiv) and N-methoxy-N-isopropylamine hydrochloride (1.5 equiv) .

-

Add anhydrous THF to achieve a concentration of approximately 0.3 M.

-

Note: The amine salt will likely remain suspended as a solid. This is normal.

2. Thermal Equilibration (T = 15 min)

-

Cool the suspension to -20 °C using an acetone/dry ice bath or a cryostat.

-

Critical: Do not skip cooling. The deprotonation of the amine salt by

is significantly exothermic.

3. Activation & Coupling (T = 30 min – 2 h)

-

Add the

solution (3.0 equiv) dropwise via syringe or addition funnel over 15–20 minutes. -

Observation: The suspension will clear as the amine salt is deprotonated and the magnesium amide forms. Gas evolution (propane) may be observed.

-

Maintain the temperature at -20 °C for 30 minutes, then remove the cooling bath and allow the reaction to warm to Room Temperature (23 °C) .

-

Stir at room temperature for 1–2 hours. Monitor reaction progress via TLC or LC-MS.

4. Quench & Workup (T = 3 h)

-

Cool the mixture to 0 °C (ice bath).

-

Quench carefully by adding saturated aqueous

or 1M HCl (if the product is acid-stable). -

Caution: Quenching Grignard reagents is exothermic. Add slowly.

-

Dilute with Ethyl Acetate (EtOAc) or Diethyl Ether (

). -

Separate the organic layer.[1][2] Extract the aqueous layer 2x with EtOAc.

-

Wash combined organics with Brine, dry over anhydrous

or

5. Purification

-

The crude material is often of high purity (>90%).

-

If necessary, purify via flash column chromatography (Silica Gel, Hexanes/EtOAc gradient).

Critical Process Parameters & Troubleshooting

The following table summarizes common failure modes and their validated solutions based on process chemistry principles.

| Parameter | Observation / Issue | Root Cause | Corrective Action |

| Stoichiometry | Low Conversion (<50%) | Insufficient Base | Ensure at least 3.0 equiv of |

| Temperature | Impurity Profile (Tertiary Alcohol) | Over-addition | If the ester is highly reactive, |

| Reagent Quality | No Reaction / Sluggish | Degraded Grignard | Grignard reagents degrade over time. Titrate the |

| Sterics | Slow Reaction (>12h) | Bulky Ester | For extremely hindered esters, switch to TurboGrignard ( |

Stoichiometry Logic & Calculations

For a reaction scale of 1.0 mmol of Ester:

| Component | Equiv. | Mmol | MW ( g/mol ) | Amount |

| Ester | 1.0 | 1.0 | Variable | Variable |

| Amine HCl Salt | 1.5 | 1.5 | ~125.6 (N-iPr) | 188 mg |

| iPrMgCl (2M) | 3.0 | 3.0 | N/A | 1.5 mL |

| THF | N/A | N/A | N/A | 3.0 - 5.0 mL |

Note on Amine Salt: The molecular weight of N-methoxy-N-isopropylamine hydrochloride is approx 125.6 g/mol . (N-methoxy-N-methylamine HCl is 97.5 g/mol ). Ensure you calculate based on the correct salt.

References

-

Williams, J. M., et al. (1995). "Conversion of Esters to Weinreb Amides Using Isopropylmagnesium Chloride." Tetrahedron Letters, 36(31), 5461-5464.

- Seminal paper establishing the iPrMgCl protocol.

-

Knochel, P., et al. (2011). "Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents." Handbook of Functionalized Organometallics.

- Detailed review of Grignard reactivity and the use of LiCl additives (TurboGrignards).

-

Lennon, I. C., et al. (2004). "Manufacture of a Weinreb Amide via Magnesium Chloride-Mediated Coupling." Organic Process Research & Development, 8(3), 483-488.

- Industrial scale-up and safety data for this specific transform

Sources

General procedure for N-acylation of Methoxy(propan-2-yl)amine

Subject: Synthesis of

Part 1: Executive Summary & Strategic Analysis

Scope and Purpose

This application note details the procedure for the N-acylation of Methoxy(propan-2-yl)amine (also known as

While the standard Weinreb amide synthesis utilizes

Chemical Competency: The Substrate

-

Nucleophile: Methoxy(propan-2-yl)amine (

). -

Key Feature: The nitrogen atom possesses an

-effect from the adjacent oxygen, increasing nucleophilicity. However, this is counterbalanced by the steric hindrance of the isopropyl group . -

Implication: Reaction kinetics will be slower than the standard

-methyl analog. Protocols must account for this by adjusting time, temperature, or activation strength.

Part 2: Experimental Workflows (Decision Logic)

The choice of acylation method depends entirely on the available electrophile (Acid Chloride vs. Carboxylic Acid).

Workflow Decision Tree

Figure 1: Decision matrix for selecting the optimal N-acylation pathway based on substrate stability.

Part 3: Detailed Experimental Protocols

Method A: The Acid Chloride Route (Standard)

Best for: Robust substrates, scale-up, and cost-efficiency. Precursor: Methoxy(propan-2-yl)amine Hydrochloride (Salt form is most common).

Reagents & Stoichiometry

| Component | Equiv. | Role |

| Acid Chloride (RCOCl) | 1.0 | Electrophile |

| Methoxy(propan-2-yl)amine HCl | 1.1 - 1.2 | Nucleophile |

| Pyridine or TEA | 2.2 - 3.0 | Base (HCl scavenger) |

| DCM (Dichloromethane) | [0.2 M] | Solvent |

| DMAP | 0.05 (Cat.) | Catalyst (Optional for sterics) |

Step-by-Step Procedure

-

Preparation: In a flame-dried round-bottom flask under

, suspend Methoxy(propan-2-yl)amine HCl (1.2 equiv) in anhydrous DCM. -

Base Addition: Cool to 0°C. Add Pyridine (3.0 equiv) dropwise.

-

Expert Note: The salt will dissolve as the free amine is liberated. You need

2 equivalents of base: 1 eq to free the amine from its HCl salt, and 1 eq to neutralize the HCl generated during acylation.

-

-

Acylation: Add the Acid Chloride (1.0 equiv) dropwise (neat or in DCM) to the cold solution.

-

Critical Parameter: Control the exotherm.[1] Maintain internal temp < 5°C during addition.

-

-

Reaction: Allow to warm to Room Temperature (RT). Stir for 2–6 hours.

-

Steric Check: Due to the isopropyl group, this may take longer than the standard N-methyl reaction. Monitor by TLC or LCMS. If conversion is slow (<50% at 4h), add 5 mol% DMAP.

-

-

Quench: Add water to solubilize salts.

-

Workup:

-

Separate phases.

-

Wash Organic layer: 1M HCl (removes excess pyridine/amine), then Sat. NaHCO

(removes unreacted acid), then Brine. -

Dry over MgSO

, filter, and concentrate.

-

Method B: The Coupling Agent Route (Mild)

Best for: Acid-sensitive substrates, chiral centers (prevents racemization), or when making the acid chloride is difficult.

Reagents & Stoichiometry

| Component | Equiv. | Role |

| Carboxylic Acid (RCOOH) | 1.0 | Starting Material |

| Methoxy(propan-2-yl)amine HCl | 1.2 | Nucleophile |

| EDC·HCl | 1.2 - 1.5 | Coupling Agent |

| HOBt (or HOAt) | 1.2 | Additive (prevents racemization) |

| DIPEA (Hünig's Base) | 3.0 - 4.0 | Base |

| DMF or DCM | [0.1 - 0.2 M] | Solvent |

Step-by-Step Procedure

-

Activation: Dissolve Carboxylic Acid (1.0 equiv) in DMF (or DCM). Add EDC·HCl (1.5 equiv) and HOBt (1.2 equiv). Stir at 0°C for 15–30 mins to form the active ester.

-

Nucleophile Prep: In a separate vial, mix Methoxy(propan-2-yl)amine HCl (1.2 equiv) with DIPEA (3.0 equiv) in minimal solvent.

-

Coupling: Add the amine/base mixture to the activated acid solution.

-

Reaction: Stir at RT for 12–18 hours.

-

Expert Note: Coupling agents with bulky amines (isopropyl) are slower. HATU can be used (1.1 equiv) instead of EDC/HOBt for difficult substrates to accelerate kinetics.

-

-

Workup:

-

Dilute with EtOAc (Ethyl Acetate).

-

Wash: 5% Citric Acid (or 1M HCl), Sat. NaHCO

, Brine. -

Purification: Flash chromatography is usually required to remove urea byproducts if using EDC/DCC.

-

Part 4: Mechanistic Insight & Validation

The utility of the Weinreb amide lies in its stability against over-addition.[2][3] The diagram below illustrates the formation and the critical "Chelation Model" that validates the product structure.

Figure 2: Mechanistic pathway showing the formation of the amide and its subsequent stabilization via metal chelation, preventing over-addition.

Self-Validating the Protocol (QC Checks)

-

IR Spectroscopy: Look for the characteristic Weinreb amide carbonyl stretch. While normal amides appear ~1650-1690 cm⁻¹, Weinreb amides often show a slightly distinct shift due to the N-O electronic effect.

-

NMR Verification:

-

Proton NMR: The

-methoxy group is a distinct singlet (or broad singlet) around -

Isopropyl Group: Look for the septet (

4.5–5.0 ppm, shifted downfield due to N-attachment) and the methyl doublet (

-

-

TLC Staining: Weinreb amides of aliphatic acids may be UV inactive. Use KMnO

or Phosphomolybdic Acid (PMA) stains.

Part 5: Troubleshooting & Critical Parameters

| Issue | Probable Cause | Corrective Action |

| Low Yield | Steric hindrance of Isopropyl group. | Switch to HATU coupling or generate Acid Chloride in situ with Ghosez's Reagent . |

| Incomplete Reaction | Moisture in solvent (hydrolysis of acid chloride). | Use anhydrous DCM; ensure glassware is flame-dried. |

| "Stuck" Intermediate | Amine HCl salt not fully neutralized. | Verify pH > 9 during reaction. Ensure sufficient base (DIPEA/TEA) was added. |

| Racemization | Over-activation or high temp. | Keep temp < 0°C during activation. Use HOBt/HOAt additives.[4] |

References

-

Nahm, S.; Weinreb, S. M. (1981).[5] "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818. Link

-

Organic Syntheses. (2007). "Preparation of Weinreb Amides: N-Methoxy-N-methylspiro[cyclopropane-1,9'-fluorene]-2-carboxamide". Org.[2][6] Synth. 84, 167. Link

-

Montalbetti, C. A.; Falque, V. (2005). "Amide bond formation and peptide coupling". Tetrahedron, 61(46), 10827-10852. Link

-

Valeur, E.; Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents". Chemical Society Reviews, 38, 606-631. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of N-methoxy-N-isopropyl Amides

Welcome to the technical support center for the synthesis of N-methoxy-N-isopropyl amides. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and efficiency of this important transformation. Here, we will address common challenges encountered during synthesis and provide practical, in-depth solutions in a question-and-answer format.

I. Troubleshooting Low Yields

Low product yield is one of the most frequent issues in organic synthesis. For N-methoxy-N-isopropyl amide formation, several factors can contribute to this problem, from incomplete reactions to product degradation.

Q1: My reaction is sluggish and gives a low yield, with a significant amount of unreacted starting material. What are the likely causes and how can I improve conversion?

A1: A low conversion rate points to issues with either the activation of the carboxylic acid or the nucleophilicity of the N-methoxy-N-isopropylamine. Let's break down the potential causes and solutions:

-

Inefficient Carboxylic Acid Activation: The carboxylic acid must be converted into a more reactive species to facilitate the reaction with the amine.[1] If this activation is incomplete, the reaction will stall.

-

Acid Chloride Formation: When using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, ensure they are fresh and used in slight excess (1.1-1.5 equivalents).[2] For SOCl₂, heating is often necessary to drive the reaction to completion, sometimes with a catalytic amount of DMF to form the highly reactive Vilsmeier reagent.[2]

-

Coupling Reagents: For milder conditions, peptide coupling reagents are employed. The choice of coupling reagent is critical. Reagents like HATU, HBTU, and PyBOP are highly efficient but can be sensitive to moisture.[3] Ensure your solvent is anhydrous and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). If standard coupling reagents fail, consider more potent activators or different solvent systems.[4]

-

-

Low Nucleophilicity of the Amine: While N-methoxy-N-isopropylamine is a reasonably good nucleophile, its reactivity can be hampered.

-

Protonation: The presence of acid, either from the starting material or generated during the reaction (e.g., HCl from SOCl₂), will protonate the amine, rendering it non-nucleophilic.[2] It is crucial to add a non-nucleophilic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), to neutralize any acid and free the amine. Typically, 2-3 equivalents of base are used.

-

Steric Hindrance: If your carboxylic acid is sterically hindered, the reaction may be slow.[5] In such cases, increasing the reaction temperature or using a less hindered coupling reagent might be beneficial. A method using methanesulfonyl chloride has been shown to be effective for hindered substrates.[5]

-

-

Reaction Conditions:

-

Temperature: While many amide couplings proceed at room temperature, some may require gentle heating to overcome activation barriers. Monitor your reaction by TLC or LC-MS to determine the optimal temperature.

-

Concentration: Ensure the reaction is sufficiently concentrated. Dilute conditions can slow down bimolecular reactions.

-

Experimental Protocol: General Procedure for N-methoxy-N-isopropyl Amide Synthesis using a Coupling Reagent

-

Dissolve the carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DCM, THF, or DMF) under an inert atmosphere.

-

Add the coupling reagent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0-3.0 eq).

-

Stir the mixture at room temperature for 10-15 minutes to allow for the activation of the carboxylic acid.

-

Add N-methoxy-N-isopropylamine hydrochloride (1.1 eq) to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

-

Upon completion, proceed with an aqueous workup to remove water-soluble byproducts.

II. Managing Side Reactions and Impurities

The formation of side products can significantly reduce the yield of the desired N-methoxy-N-isopropyl amide and complicate purification.

Q2: I'm observing multiple spots on my TLC plate. What are the common side products in this reaction, and how can I minimize their formation?

A2: The presence of multiple spots on a TLC plate is a clear indication of side reactions or impurities. Identifying these byproducts is the first step toward mitigating their formation.

-

Anhydride Formation: Carboxylic acids can react with themselves to form anhydrides, especially when using activating agents like oxalyl chloride without careful control of stoichiometry.[4] This anhydride can then react with the amine, but it consumes two equivalents of the carboxylic acid for every mole of amide formed, reducing the overall yield. To minimize this, add the activating agent slowly at a low temperature.

-

Over-addition to Form Tertiary Amides: While N-methoxy-N-methylamides (Weinreb amides) are known for their stability towards over-addition by organometallic reagents due to the formation of a stable chelated intermediate, the synthesis of the amide itself can present challenges.[6][7] The N-methoxy group enhances the nucleophilicity of the amide nitrogen in some contexts, which could potentially lead to further reactions.[8] However, in the context of amide bond formation, this is less common.

-

Epimerization: For chiral carboxylic acids, especially α-amino acids, there is a risk of epimerization (loss of stereochemical integrity) at the α-carbon. This is often mediated by the formation of an oxazolone intermediate when using certain coupling reagents like carbodiimides (e.g., DCC, EDC). To suppress epimerization, additives like 1-hydroxybenzotriazole (HOBt) or 7-aza-1-hydroxybenzotriazole (HOAt) are commonly used.[3]

-

Decomposition Products: Some starting materials or the final product may be unstable under the reaction conditions.[9] If your molecules are sensitive to acid or base, ensure the pH is carefully controlled during the reaction and workup.[10]

Workflow for Minimizing Side Reactions

Caption: Decision workflow for minimizing side reactions.

III. Purification Challenges

Even with a successful reaction, isolating the pure N-methoxy-N-isopropyl amide can be challenging.

Q3: I'm having difficulty purifying my product. Column chromatography leads to significant product loss. Are there alternative purification strategies?

A3: Product loss during column chromatography is a common frustration, often due to the polarity of amides and their potential for decomposition on silica gel.[11] Here are some strategies to improve purification:

-

Optimize Chromatography:

-

Deactivate Silica: Amides can sometimes streak or decompose on acidic silica gel. You can neutralize the silica by pre-treating it with a solvent system containing a small amount of a volatile base like triethylamine (e.g., 0.5-1% in the eluent).[11]

-

Alternative Stationary Phases: Consider using neutral or basic alumina, or a C18 reversed-phase column if your compound is sufficiently nonpolar.

-

-

Aqueous Workup: A thorough aqueous workup can remove many impurities before chromatography.

-

Acid Wash: A wash with a dilute acid (e.g., 1M HCl) will remove unreacted amine and basic byproducts.[10]

-

Base Wash: A wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) will remove unreacted carboxylic acid and acidic byproducts.

-

Brine Wash: A final wash with brine (saturated NaCl solution) helps to remove residual water from the organic layer and can aid in breaking emulsions.[12]

-

-

Crystallization: If your product is a solid, recrystallization is often the best method for achieving high purity with minimal loss.[11] Experiment with different solvent systems (e.g., ethyl acetate/hexanes, acetone/water) to find conditions that yield good quality crystals.

-

Distillation: For thermally stable, liquid products, vacuum distillation can be an effective purification method.[9][13]

Comparison of Purification Methods

| Method | Pros | Cons | Best For |

| Column Chromatography | High resolution for complex mixtures. | Can lead to product loss; time-consuming. | Crude mixtures with multiple, similarly polar components. |

| Aqueous Workup | Removes ionic impurities; simple and fast. | Does not remove neutral, organic impurities. | Initial cleanup before further purification. |

| Crystallization | Can provide very high purity; scalable. | Not suitable for oils or amorphous solids; yield can be variable. | Solid products. |

| Distillation | Effective for volatile liquids; good for large scale. | Requires thermal stability; not suitable for solids or high-boiling liquids. | Thermally stable, liquid products. |

IV. Frequently Asked Questions (FAQs)

Q: Can I use N-methoxy-N-isopropylamine directly, or do I need the hydrochloride salt? A: The hydrochloride salt is often used for its stability and ease of handling. If you use the free amine, you will need to adjust the amount of base accordingly (typically 1 equivalent to neutralize the acid formed during the reaction).

Q: What is the best solvent for this reaction? A: Common aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), and N,N-dimethylformamide (DMF) are good choices. The optimal solvent may depend on the solubility of your specific substrates.

Q: My reaction seems to stall at around 50% conversion, even with excess reagents. What could be the issue? A: This could indicate the formation of a stable, unreactive intermediate or a deactivating side reaction.[4] It might also suggest an equilibrium is being reached. In such cases, removing a byproduct (e.g., water, if formed) or changing the coupling reagent might be necessary. Also, verify the purity and integrity of your starting materials and reagents.

Q: Is it possible to synthesize N-methoxy-N-isopropyl amides directly from esters? A: Yes, it is possible to convert esters to these amides, but it is generally less efficient than starting from the carboxylic acid or acid chloride. The reaction typically requires harsher conditions, such as heating with the amine in the presence of a strong Lewis acid.

General Reaction Scheme for N-methoxy-N-isopropyl Amide Synthesis

Caption: General synthesis pathway.

References

- Benchchem. (n.d.). Troubleshooting low yields in the DIBA-H reduction of amides.

- Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation? r/Chempros.

- ResearchGate. (2021, April 14). Why did my amide syntesis does not work?

- Benchchem. (n.d.). Addressing challenges in the large-scale synthesis of N-(2-Methoxy-2-methylpropyl)formamide.

- ElectronicsAndBooks. (n.d.). Organic Preparations and Procedures International CHEMISTRY OF N-METHOXY-N-METHYLAMIDES. APPLICATIONS IN SYNTHESIS. A REVIEW.

- Luxembourg Bio Technologies. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents.

- Royal Society of Chemistry. (2025, January 15). A green and sustainable catalytic protocol for methoxymethylation of primary amides using methanol with dihydrogen release. Green Chemistry. DOI:10.1039/D4GC05864J.

- PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.

- Wikipedia. (n.d.). Weinreb ketone synthesis.

- Aapptec Peptides. (n.d.). Coupling Reagents.

- ResearchGate. (2019, December 12). Recent Developments in Weinreb Synthesis and Their Applications (A-Review).

- Woo, J. C. S., Fenster, E., & Dake, G. R. (2004). A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides. The Journal of Organic Chemistry, 69(25), 8984–8986.

- ResearchGate. (2020, November 2). What is the best technique for amide purification?

- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.

- ResearchGate. (2025, August 9). Two-Step Synthesis of Multi-Substituted Amines by Using an N-Methoxy Group as a Reactivity Control Element.

- Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.

- PrepChem.com. (n.d.). Synthesis of N-methoxy-N-methyl anthranilic acid amide.

- Benchchem. (n.d.). Technical Support Center: Synthesis and Purification of N-(2-Methoxy-2-methylpropyl)formamide.

Sources

- 1. hepatochem.com [hepatochem.com]

- 2. researchgate.net [researchgate.net]

- 3. peptide.com [peptide.com]

- 4. reddit.com [reddit.com]

- 5. A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides [organic-chemistry.org]

- 6. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. prepchem.com [prepchem.com]

Technical Support Center: Troubleshooting Low Reactivity of Sterically Hindered Alkoxyamines

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with sterically hindered alkoxyamines. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, drawing upon established scientific principles and field-proven insights. Our goal is to empower you to overcome common challenges and optimize your experimental outcomes.

Introduction to Sterically Hindered Alkoxyamines

Sterically hindered alkoxyamines are pivotal initiators and controlling agents in Nitroxide-Mediated Polymerization (NMP), a powerful technique for synthesizing polymers with well-defined architectures and low polydispersity.[1] The defining characteristic of these molecules is the reversible homolysis of the C–ON bond at elevated temperatures, which generates a carbon-centered radical (the initiator) and a persistent nitroxyl radical (the controlling agent).[2][3] The steric bulk around the nitrogen atom is a critical design feature that influences the rate of this bond cleavage and, consequently, the polymerization kinetics.[1] However, this same steric hindrance can sometimes lead to frustratingly low reactivity. This guide will help you diagnose and resolve such issues.

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments, providing causal explanations and actionable solutions.

Question 1: My polymerization initiated by a sterically hindered alkoxyamine is exhibiting a long induction period and/or slow propagation. What are the primary causes and how can I address this?

Answer:

A significant induction period or sluggish polymerization is a common hurdle when working with highly stable, sterically hindered alkoxyamines. The root cause lies in a low concentration of active propagating radicals, which can be attributed to several factors related to the C–ON bond homolysis equilibrium.

Underlying Causes:

-

Low Homolysis Rate Constant (k_d_): The rate of initiation and propagation in NMP is directly proportional to the rate constant of C–ON bond homolysis (k_d_).[4][5] Sterically hindered alkoxyamines are often designed for high stability, which can translate to a low k_d_ at a given temperature. This means the generation of initiating alkyl radicals is slow, leading to a delayed onset of polymerization.

-

High Recombination Rate Constant (k_c_): The reverse reaction, the recombination of the propagating radical with the nitroxide, is typically very fast. A high k_c_ relative to k_d_ shifts the equilibrium towards the dormant alkoxyamine species, reducing the concentration of active radicals available for monomer addition.

-

Low Equilibrium Constant (K = k_d_ / k_c_): Ultimately, the concentration of active species is governed by the equilibrium constant, K.[5] A small K value, resulting from a low k_d_ and/or a high k_c_, is the fundamental reason for slow polymerization.

-

Inappropriate Temperature: The homolysis of the C–ON bond is a thermally activated process.[3] If the reaction temperature is too low for the specific alkoxyamine, the rate of radical generation will be insufficient to sustain a reasonable polymerization rate.

Troubleshooting Workflow:

Here is a step-by-step approach to diagnose and resolve slow polymerization kinetics:

Caption: Troubleshooting workflow for slow polymerization.

Experimental Protocols for Troubleshooting:

-

Protocol 1: Systematic Temperature Increase:

-

Set up a series of parallel reactions in small-volume, sealed vials.

-

Maintain all reactant concentrations and conditions constant, varying only the temperature in 5-10°C increments.

-

Monitor monomer conversion over time for each temperature using techniques like ¹H NMR or gas chromatography (GC).

-

Plot conversion versus time to determine the effect of temperature on the polymerization rate and induction period.

-

-

Protocol 2: Solvent Screening:

-

Conduct small-scale polymerizations in a range of solvents with varying polarities (e.g., toluene, anisole, DMF, N-methyl-2-pyrrolidone (NMP)).

-

Ensure the chosen solvents are aprotic to avoid side reactions.

-

Monitor the reactions as described in Protocol 1 to identify a solvent that enhances the polymerization rate.

-

Question 2: I'm observing a loss of control over the polymerization (e.g., broad molecular weight distribution, shouldering in the GPC trace). What are the likely side reactions, and how can I mitigate them?

Answer:

Loss of control in NMP, especially with sterically hindered alkoxyamines at higher temperatures, often points to the occurrence of irreversible side reactions that disrupt the delicate equilibrium between dormant and active species.

Common Side Reactions:

-

Disproportionation: This is a significant issue, particularly with methacrylates. The nitroxide can abstract a β-hydrogen from the propagating radical, leading to a vinyl-terminated dead polymer chain and a hydroxylamine.[3] This process is irreversible and leads to a loss of active chains.

-

Thermal Decomposition of the Alkoxyamine: At elevated temperatures, some alkoxyamines can undergo intramolecular decomposition pathways, such as a Cope-type elimination, which also results in dead polymer chains.[6]

-

Nitroxide Decomposition: The persistent nitroxyl radical itself is not infinitely stable at high temperatures and can undergo various decomposition reactions, leading to a loss of the controlling agent.

-

Autopolymerization of the Monomer: Some monomers, like styrene, can undergo thermal self-initiation at high temperatures, creating new, uncontrolled polymer chains and broadening the molecular weight distribution.[3]

Mitigation Strategies:

| Side Reaction | Mitigation Strategy | Rationale |